molecular formula C15H26N2O4 B12982724 2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate

2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate

Cat. No.: B12982724
M. Wt: 298.38 g/mol
InChI Key: DNPWRZPNGUCNCM-UHFFFAOYSA-N
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Description

2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its two nitrogen atoms and two carboxylate groups, which are part of a spiro[4.4]nonane framework. The presence of tert-butyl and ethyl groups further adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl 8-ethyl 2,7-diaZaspiro[44]nonane-2,8-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl 8-ethyl 2,7-diaZaspiro[4.4]nonane-2,8-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocy

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

2-O-tert-butyl 8-O-ethyl 2,7-diazaspiro[4.4]nonane-2,8-dicarboxylate

InChI

InChI=1S/C15H26N2O4/c1-5-20-12(18)11-8-15(9-16-11)6-7-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3

InChI Key

DNPWRZPNGUCNCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCN(C2)C(=O)OC(C)(C)C)CN1

Origin of Product

United States

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